Cas no 104443-44-9 (Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI))
104443-44-9 structure
Product Name:Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI)
Numéro CAS:104443-44-9
Le MF:C53H61NO18
Mégawatts:1000.04735732079
CID:142252
PubChem ID:135618604
Update Time:2025-04-19
Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI)
- Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy...
- Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]
- Urdamycin D
- (1R)-1,5-anhydro-2,6-dideoxy-3-O-{(2S,5S,6S)-5-[(2,6-dideoxy-beta-D-arabino-hexopyranosyl)oxy]-6-methyltetrahydro-2H-pyran-2-yl}-1-[(9aR,11R,13aS)-6,9a,11-trihydroxy-13a-{[(2S,5S,6S)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-3-(1H-indol-3-yl)-11-methyl-2,7,13-trioxo-2,7,9a,10,11,12,13,13a-octahydrobenzo[de]naphtho[2,1-h]chromen-5-yl]-D-arabino-hexitol
- 104443-44-9
- (3S,6R,8R,18E)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,12,14-tetrahydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-indol-3-ylidene-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,12,14,16-hexaene-4,19-dione
- (3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(1H-indol-3-yl)-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,13,15,17-hexaene-4,12,19-trione
-
- Piscine à noyau: 1S/C53H61NO18/c1-22-32(55)10-12-39(66-22)72-53-37(57)19-51(5,63)21-52(53,64)15-14-27-44(53)49-42-29(41(50(62)71-49)30-20-54-31-9-7-6-8-26(30)31)16-28(48(61)43(42)47(27)60)35-18-36(46(59)25(4)65-35)70-38-13-11-34(23(2)67-38)69-40-17-33(56)45(58)24(3)68-40/h6-9,14-16,20,22-25,32-36,38-40,45-46,55-56,58-61,63-64H,10-13,17-19,21H2,1-5H3/b41-30-/t22-,23-,24+,25+,32-,33+,34-,35+,36+,38-,39-,40-,45+,46+,51-,52-,53-/m0/s1
- La clé Inchi: MDUVTHQZLSWVBH-YQHVYTJASA-N
- Sourire: O([C@H]1CC[C@@H]([C@H](C)O1)O)[C@]12C(C[C@@](C)(C[C@]1(C=CC1=C(C3C(=C(C=C4/C(=C5\C=NC6C=CC=CC\5=6)/C(=O)OC(C=34)=C21)[C@H]1C[C@H]([C@@H]([C@@H](C)O1)O)O[C@H]1CC[C@@H]([C@H](C)O1)O[C@H]1C[C@H]([C@@H]([C@@H](C)O1)O)O)O)O)O)O)=O
Propriétés calculées
- Qualité précise: 999.38886410g/mol
- Masse isotopique unique: 999.38886410g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 8
- Nombre de récepteurs de liaison hydrogène: 19
- Comptage des atomes lourds: 72
- Nombre de liaisons rotatives: 7
- Complexité: 2160
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 17
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.3
- Surface topologique des pôles: 282Ų
Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI) Littérature connexe
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
104443-44-9 (Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI)) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot